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Compound of Interest

Compound Name: 3-Pyridazineethanol

CAS No.: 101479-62-3

Cat. No.: B3071869

Get Quote

Executive Summary: The Diazine Advantage
In the landscape of heterocyclic building blocks, 3-pyridazineethanol (2-(pyridazin-3-

yl)ethanol) occupies a distinct niche between the ubiquitous pyridine alcohols and the more

electron-deficient pyrazines. While 2-pyridylethanol is a standard for basicity and metal

coordination, the introduction of the second nitrogen atom in the pyridazine ring dramatically

alters the electronic landscape.

Key Differentiator: The adjacent nitrogen atoms (N1-N2 bond) create a "dipole-rich"

environment with significantly reduced basicity (pKa ~2.3 vs. 5.2 for pyridine), making 3-
pyridazineethanol an ideal scaffold for low-pKa bioisosteres and fragment-based drug

discovery (FBDD) where reducing cationic character at physiological pH is desired.

Physicochemical Atlas: 3-Pyridazineethanol vs.
Alternatives
This section objectively compares 3-pyridazineethanol with its primary competitors: 2-

Pyridylethanol (the standard) and 2-Pyrazineethanol (the symmetric diazine).
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Table 1: Comparative Physicochemical Profile[1]
Feature

3-
Pyridazineethanol

2-Pyridylethanol 2-Pyrazineethanol

Structure 1,2-Diazine core Pyridine core 1,4-Diazine core

pKa (Conj. Acid) ~2.3 (Weak Base) ~5.2 (Moderate Base)
~0.6 (Very Weak

Base)

LogP (Lipophilicity) -0.6 to -0.8 (Est.) 0.15 -0.65

H-Bond Acceptors 3 (2N, 1O) 2 (1N, 1O) 3 (2N, 1O)

Dipole Moment High (~3.9 D) Moderate (~2.2 D)
Zero (Symmetric

ring)*

Water Solubility Very High High High

Metabolic Liability
N-Oxidation, Ring

cleavage
N-Oxidation Ring Oxidation

*Note: Dipole moment refers to the parent heterocycle contribution. Pyrazine is non-polar, but

the ethanol side chain introduces polarity.[1]

Expert Insight: The low LogP and high dipole moment of the pyridazine ring make 3-
pyridazineethanol a superior choice for lowering the lipophilicity of a drug candidate without

introducing a high-pKa center that might lead to hERG channel liability (a common issue with

basic amines).

Structural Insights & Mechanism
The "Alpha-Effect" and Coordination
Unlike pyridine, the pyridazine ring exhibits the alpha-effect due to the repulsion between the

lone pairs of the adjacent nitrogen atoms.

Impact on Reactivity: The N2 nitrogen is less nucleophilic than the pyridine nitrogen, but the

ring itself is more electron-deficient.
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Intramolecular H-Bonding: In 3-pyridazineethanol, the pendant hydroxyl group can form a

6-membered intramolecular hydrogen bond with N2. This conformation mimics the "active"

state of many enzyme inhibitors and can shield the polar groups during membrane

permeation.

DOT Diagram: Structural Relationships & Reactivity
The following diagram visualizes the electronic relationships and reactivity flow.
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Figure 1: Synthesis flow and property-activity relationships of 3-pyridazineethanol.

Experimental Protocols
Synthesizing 3-pyridazineethanol requires overcoming the lower acidity of the methyl protons

compared to 2/4-picolines. Two methods are presented: the Industrial Condensation (robust)

and the Lithiation Route (precise).

Method A: High-Pressure Condensation (Scalable)
Best for gram-to-kilogram scale synthesis where purification is automated.

Reagents:

3-Methylpyridazine (1.0 equiv)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3071869/docs?utm_src=pdf-body#comparative-profiling-of-3-pyridazineethanol-a-guide-for-medicinal-chemists
https://www.benchchem.com/product/b3071869/docs?utm_src=pdf-body-img#comparative-profiling-of-3-pyridazineethanol-a-guide-for-medicinal-chemists
https://www.benchchem.com/product/b3071869/docs?utm_src=pdf-body#comparative-profiling-of-3-pyridazineethanol-a-guide-for-medicinal-chemists
https://www.benchchem.com/product/b3071869/docs?utm_src=pdf-body#comparative-profiling-of-3-pyridazineethanol-a-guide-for-medicinal-chemists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3071869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paraformaldehyde (1.2 - 1.5 equiv)

Solvent: None (Neat) or DMSO

Protocol:

Setup: Charge a high-pressure autoclave (stainless steel) with 3-methylpyridazine and

paraformaldehyde.

Reaction: Seal and heat to 130–140°C for 12–16 hours. The pressure will rise as

paraformaldehyde depolymerizes.

Note: The methyl group acts as a nucleophile attacking the formaldehyde carbonyl.

Workup: Cool to room temperature. The mixture will be a viscous dark oil.

Purification: Dissolve in DCM, wash with water to remove unreacted formaldehyde.[1]

Concentrate and purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash

chromatography (EtOAc/MeOH gradient).

Method B: Lithiation-Hydroxyethylation (Lab Scale)
Best for high purity and avoiding thermal polymerization.

Reagents:

3-Methylpyridazine[2][3][4][5][6]

LDA (Lithium Diisopropylamide)

Paraformaldehyde (depolymerized in situ) or Formaldehyde gas

THF (anhydrous)

Protocol:

Activation: Cool a solution of LDA (1.1 equiv) in dry THF to -78°C.
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Deprotonation: Add 3-methylpyridazine (1.0 equiv) dropwise. Stir for 30 mins. The solution

typically turns deep red/brown, indicating the formation of the aza-allylic anion.

Addition: Introduce formaldehyde (gas) or add a slurry of paraformaldehyde (dried) slowly to

the mixture.

Critical Step: Maintain -78°C to prevent polymerization of the anion.

Quench: Warm to 0°C and quench with saturated NH4Cl.

Isolation: Extract with EtOAc (3x). Dry over Na2SO4.

Yield: Typically 60–75%.

Applications in Drug Discovery[7]
Case Study: Minaprine Analogs
3-Pyridazineethanol serves as a core scaffold for synthesizing analogs of Minaprine (an

antidepressant). The ethanol side chain allows for esterification or conversion to an amine (via

mesylation/azide displacement) to create novel CNS-active agents.

Why choose Pyridazine over Pyridine here?

Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism by

CYPs than the pyridine ring, potentially extending half-life.

Solubility: The higher polarity improves the aqueous solubility of the final drug molecule, a

critical parameter for oral bioavailability.

DOT Diagram: Synthesis Workflow
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Figure 2: Synthetic workflow from precursor to bioactive analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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